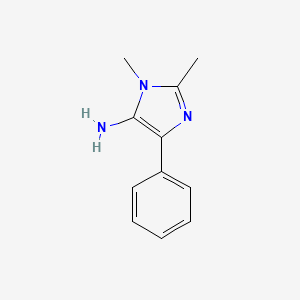
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The dichloromethyl group can be introduced through further chlorination reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
化学反应分析
Types of Reactions
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Oxidizing Agents: Employed in oxidation reactions to modify the compound’s structure.
Catalysts: Often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while coupling reactions can produce complex heterocyclic compounds.
科学研究应用
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Another chlorinated heterocyclic compound with similar chemical properties.
2,4-Dichloro-5-(chloromethyl)pyrimidine: Shares structural similarities and undergoes similar types of chemical reactions.
Uniqueness
What sets 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole apart from similar compounds is its unique combination of chlorine and sulfur atoms within the thiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
105315-41-1 |
|---|---|
分子式 |
C4HCl4NS |
分子量 |
236.9 g/mol |
IUPAC 名称 |
2,4-dichloro-5-(dichloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HCl4NS/c5-2(6)1-3(7)9-4(8)10-1/h2H |
InChI 键 |
ZCBQZOIVVNSAOK-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(S1)Cl)Cl)C(Cl)Cl |
规范 SMILES |
C1(=C(N=C(S1)Cl)Cl)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Thiazolol, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3183944.png)

